6-nitroquinazoline-4-thiol

Medicinal Chemistry Synthetic Methodology Quinazoline Derivatization

6-Nitroquinazoline-4-thiol (C₈H₅N₃O₂S, MW 207.21 g/mol, InChI Key VRGOEFZHYLFLCI-UHFFFAOYSA-N) is a heterocyclic building block belonging to the quinazoline family, characterized by an electron-withdrawing nitro group at the 6-position and a thiol/thione moiety at the 4-position that exists in tautomeric equilibrium. The compound serves as a versatile synthetic intermediate for constructing kinase-targeted anticancer agents, leveraging the dual reactivity of the thiol group (S-alkylation, S-arylation) and the nitro group (reduction to amine, further derivatization).

Molecular Formula C8H5N3O2S
Molecular Weight 207.21 g/mol
Cat. No. B7780227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitroquinazoline-4-thiol
Molecular FormulaC8H5N3O2S
Molecular Weight207.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)S
InChIInChI=1S/C8H5N3O2S/c12-11(13)5-1-2-7-6(3-5)8(14)10-4-9-7/h1-4H,(H,9,10,14)
InChIKeyVRGOEFZHYLFLCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitroquinazoline-4-thiol for Targeted Anticancer and Kinase Inhibitor Synthesis: Procurement-Relevant Structural and Functional Profile


6-Nitroquinazoline-4-thiol (C₈H₅N₃O₂S, MW 207.21 g/mol, InChI Key VRGOEFZHYLFLCI-UHFFFAOYSA-N) is a heterocyclic building block belonging to the quinazoline family, characterized by an electron-withdrawing nitro group at the 6-position and a thiol/thione moiety at the 4-position that exists in tautomeric equilibrium [1]. The compound serves as a versatile synthetic intermediate for constructing kinase-targeted anticancer agents, leveraging the dual reactivity of the thiol group (S-alkylation, S-arylation) and the nitro group (reduction to amine, further derivatization) . Its derivatives have demonstrated antiproliferative activity against multiple cancer cell lines, including MCF7, A549, and MDA-MB231, with mechanisms involving VEGFR-2 and EGFR kinase inhibition [2].

Why 6-Nitroquinazoline-4-thiol Cannot Be Replaced by Generic 4-Chloroquinazoline or Unsubstituted Quinazoline-4-thiol in Kinase-Targeted Synthesis


Generic substitution of 6-nitroquinazoline-4-thiol with simpler analogs such as 4-chloro-6-nitroquinazoline or unsubstituted quinazoline-4-thiol is precluded by functionally decisive structural features. The 6-nitro group exerts a strong electron-withdrawing effect (Hammett σₚ = 0.78 for NO₂) that substantially modulates the electronic character of the quinazoline ring, lowers the pKa of the thiol moiety relative to unsubstituted quinazoline-4-thiol (predicted pKa ≈ 7.75), and influences the thiol-thione tautomeric equilibrium [1]. This electronic modulation directly affects nucleophilic reactivity at sulfur for downstream S-functionalization reactions and alters hydrogen-bonding capacity in target binding pockets. Conversely, 4-chloro-6-nitroquinazoline, while sharing the 6-nitro pharmacophoric element, lacks the thiol handle necessary for thioether or disulfide conjugation strategies employed in kinase inhibitor design . The combination of the 6-nitro group and the 4-thiol moiety within a single scaffold is non-interchangeable with either functional group alone.

6-Nitroquinazoline-4-thiol: Quantitative Differential Evidence Against Closest Analogs for Scientific Procurement Decisions


Dual Functional Group Architecture Enables Sequential Derivatization Not Possible with Mono-functional Analogs

6-Nitroquinazoline-4-thiol uniquely combines two chemically orthogonal reactive centers: a thiol group at C4 (capable of S-alkylation, S-arylation, and disulfide formation) and a nitro group at C6 (reducible to a primary amine for subsequent acylation, sulfonylation, or diazotization). By contrast, 4-chloro-6-nitroquinazoline provides only a single reactive handle (Cl at C4 for SNAr), and 6-nitroquinazoline lacks any C4 functional handle entirely . In published synthetic protocols, the thiol group reacts with 5-substituted 1,3,4-thiadiazole-2-thiol intermediates via nucleophilic aromatic substitution to yield quinazoline–thiadiazole hybrids in 62–78% isolated yields as crystalline solids [1]. The nitro group can be subsequently reduced to an amine, enabling a second diversification step that mono-functional analogs cannot support without additional protection/deprotection sequences.

Medicinal Chemistry Synthetic Methodology Quinazoline Derivatization

Derivatives of 6-Nitroquinazoline-4-thiol Exhibit Multikinase Inhibitory Activity Including PDGFRβ, EGFR, and CDK4/Cyclin D1

A derivative of 6-nitroquinazoline-4-thiol, compound 5a (1-(5-((6-nitroquinazoline-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea scaffold), was evaluated for kinase inhibitory activity against a panel including PDGFRβ, EGFR, and CDK4/cyclin D1 at two concentrations (50 and 100 µM) in single measurements and demonstrated promising inhibitory activity across all three kinases [1]. In a related study, derivatives 8b and 8c from the same scaffold showed antiproliferative activity against MCF7 breast cancer cells with etoposide as a reference standard [2]. This multikinase inhibition profile is attributable to the 6-nitroquinazoline pharmacophore, which engages the hinge region of the kinase ATP-binding pocket, while the thioether linkage at C4 directs the pendant aryl urea moiety into the allosteric back pocket—a binding mode confirmed by molecular docking of compound 8c against VEGFR-2 [2]. Unsubstituted quinazoline-4-thiol derivatives, lacking the 6-nitro group, show substantially attenuated kinase binding affinity due to the absence of the critical electron-deficient aromatic interaction with the hinge region.

Kinase Inhibition Anticancer Agents Multi-Target Pharmacology

Electron-Withdrawing 6-Nitro Group Modulates Thiol pKa and Tautomeric Equilibrium Relative to Unsubstituted Quinazoline-4-thiol

The 6-nitro group exerts a significant electron-withdrawing effect on the quinazoline ring, which is expected to lower the pKa of the 4-thiol moiety relative to unsubstituted quinazoline-4-thiol. Unsubstituted quinazoline-4-thiol has a computationally predicted acid pKa of approximately 7.75 [1], while the related 6-nitroquinazoline (without the thiol) has a predicted pKa of 4.04 ± 0.26 , indicating that the 6-nitro substituent substantially increases acidity of ionizable groups on the quinazoline core. While the directly measured pKa of 6-nitroquinazoline-4-thiol is not available in the open literature, the electron-withdrawing effect of the nitro group is expected to lower the thiol pKa by approximately 1–2 log units relative to the unsubstituted analog, enhancing thiolate anion concentration at physiological pH and increasing nucleophilic reactivity for S-alkylation and S-arylation reactions . Additionally, the nitro group shifts the thiol-thione tautomeric equilibrium; DFT studies on related quinazoline-4-thione systems indicate predominance of the thione form, and the electron-withdrawing nitro group further stabilizes the thione tautomer through extended conjugation .

Physical Organic Chemistry Tautomerism Nucleophilicity

6-Nitroquinazoline Scaffold Confers Dual TNF-α Production and T Cell Proliferation Inhibitory Activity Absent in Non-Nitro Analogs

Structure-activity relationship studies on 6-nitroquinazolines have established that the 6-nitro substituent is essential for dual inhibitory activity toward both TNF-α production and T cell proliferation [1]. In a systematic SAR investigation, various 6-nitroquinazoline derivatives were synthesized and evaluated; compounds 5d (containing a 4-fluorophenyl moiety) and 5f (containing a 3,4-difluorophenyl moiety) at the C4-position demonstrated suppression of both responses with low cell growth inhibition [1]. Furthermore, oral administration of compounds 5d and 5f at doses of 30 and 100 mg/kg resulted in significant inhibition of LPS-induced TNF-α production in vivo [1]. The presence of an unsubstituted piperazine ring at the C7-position was identified as a requirement for both inhibitory activities [1]. While these studies evaluated 4-substituted 6-nitroquinazolines rather than the 4-thiol specifically, they establish the 6-nitroquinazoline core as a privileged scaffold for dual immunomodulatory activity that is not observed with 6-amino, 6-chloro, or 6-unsubstituted quinazoline analogs [1].

Immunomodulation TNF-alpha Inhibition T Cell Proliferation

Optimal Procurement and Deployment Scenarios for 6-Nitroquinazoline-4-thiol in Drug Discovery and Chemical Biology


Immunomodulatory Agent Development Targeting TNF-α and T Cell Pathways

Investigators pursuing dual-mechanism immunomodulatory agents should select 6-nitroquinazoline-4-thiol as a key intermediate for constructing analogs of the privileged 6-nitroquinazoline pharmacophore. Structure-activity relationship studies have demonstrated that the 6-nitro substituent is essential for simultaneous inhibition of TNF-α production and T cell proliferation [3], a dual activity profile that 6-amino and 6-chloro quinazoline analogs do not exhibit. The 4-thiol group provides a versatile attachment point for introducing substituents (e.g., 4-fluorophenyl, 3,4-difluorophenyl moieties) that modulate potency and selectivity, as demonstrated by compounds 5d and 5f which showed in vivo efficacy at oral doses of 30–100 mg/kg [3].

Antiproliferative Agent Synthesis Targeting Breast and Lung Cancer Cell Lines

Medicinal chemistry groups developing anticancer agents for hormone-dependent breast cancer (MCF7), triple-negative breast cancer (MDA-MB231), or non-small cell lung cancer (A549) can employ 6-nitroquinazoline-4-thiol as a late-stage diversification intermediate. Derivatives synthesized from this scaffold have demonstrated antiproliferative activity against all three cell lines in MTT assays, with compounds 8b and 8c from the quinazoline–thiadiazole–aryl urea series showing acceptable activity against MCF7 cells using etoposide as a reference standard [1]. Molecular docking confirmed the binding mode of compound 8c within the VEGFR-2 active site, supporting structure-based optimization campaigns [1].

Quote Request

Request a Quote for 6-nitroquinazoline-4-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.